Superior HIF-1α/pVHL Disruption Potency Among Virtual Screening Hits: ZINC13466751 vs. Eight Analog Candidates
In a fluorescence polarization competitive binding assay using FAM-labeled HIF-1α peptide (DEALA-Hyp-YIPD, 278 nM) and pVHL protein (V1-213CB, 450 nM), ZINC13466751 (Compound 9) demonstrated an IC₅₀ of 2.0 ± 0.14 µM, making it the most active compound among nine structurally diverse hits identified from the virtual screening campaign [1]. Its potency exceeds that of the second most active hit (Compound 5, ZINC09660015; IC₅₀ = 6.0 ± 0.63 µM) by 3-fold, and is substantially greater than hits such as Compound 4 (ZINC04394452; IC₅₀ = 9.0 ± 0.87 µM), Compound 3 (ZINC06624580; IC₅₀ = 21 ± 1.52 µM), and Compound 6 (ZINC02141023; IC₅₀ = 102 ± 6.13 µM) [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) for HIF-1α/pVHL interaction |
|---|---|
| Target Compound Data | 2.0 ± 0.14 µM |
| Comparator Or Baseline | Compound 5 (ZINC09660015): 6.0 ± 0.63 µM; Compound 4 (ZINC04394452): 9.0 ± 0.87 µM; Compound 3 (ZINC06624580): 21 ± 1.52 µM; Compound 6 (ZINC02141023): 102 ± 6.13 µM |
| Quantified Difference | 3-fold more potent than next-best hit; up to 51-fold more potent than least active hit |
| Conditions | Fluorescence polarization assay; FAM-DEALA-Hyp-YIPD peptide (278 nM) + pVHL V1-213CB (450 nM); black 96-well plate; excitation 485 nm, emission 535 nm; n=5 separate experiments |
Why This Matters
For researchers screening HIF-1α/VHL inhibitors, this potency advantage reduces the concentration required to achieve target engagement, minimizing solvent effects and off-target liabilities in downstream cellular assays.
- [1] Xue X, Zhao NY, Yu HT, Sun Y, Kang C, Huang QB, Sun HP, Wang XL, Li NG. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking. PeerJ. 2016;4:e2757. Methods and Materials. View Source
- [2] Xue X, Zhao NY, Yu HT, Sun Y, Kang C, Huang QB, Sun HP, Wang XL, Li NG. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking. PeerJ. 2016;4:e2757. Table 1. View Source
